molecular formula C10H13NO3 B15258917 1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B15258917
M. Wt: 195.21 g/mol
InChI Key: MKQCWFRJVDKEBN-UHFFFAOYSA-N
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Description

1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a unique substitution pattern: an ethyl group at position 1, a formyl group at position 4, methyl groups at positions 2 and 5, and a carboxylic acid moiety at position 3 (Figure 1). Pyrrole-based compounds are widely studied in medicinal chemistry due to their diverse bioactivity and role as intermediates in drug synthesis .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-ethyl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-4-11-6(2)8(5-12)9(7(11)3)10(13)14/h5H,4H2,1-3H3,(H,13,14)

InChI Key

MKQCWFRJVDKEBN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C)C(=O)O)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of an alcohol from the formyl group.

    Substitution: Introduction of various substituents at the pyrrole ring positions.

Scientific Research Applications

1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Key Pyrrole Carboxylic Acid Derivatives

Compound Name Substituents (Position) Mol. Formula Mol. Weight Key Properties Spectral Data (1H NMR) Purity (HPLC/LCMS)
This compound 1-Ethyl, 4-CHO, 2,5-Me C11H13NO3 207.23 Higher acidity (pKa ~2.5–3.0)* δ ~9.8 (CHO, singlet) Not reported
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 1-Benzyl, 2,5-Me C14H15NO2 229.27 Lipophilic (logP ~2.8) δ 7.27–7.34 (Ar-H, multiplet) Not reported
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid (211) 4-(3,4-F2PhCH2), 3-Me C13H11F2NO2 259.23 Enhanced metabolic stability δ 7.27–7.34 (m, 1H) 98.60% HPLC

*Predicted via DFT calculations (see Section 2.3).

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups : The formyl group (CHO) at position 4 in the target compound withdraws electron density via resonance, increasing the acidity of the carboxylic acid (predicted pKa ~2.5–3.0) compared to derivatives with electron-donating groups (e.g., benzyl in ).

Lipophilicity : The benzyl-substituted analogue exhibits higher logP (~2.8) due to aromatic hydrophobicity, whereas the target compound’s ethyl and formyl groups balance polarity and lipophilicity.

Spectroscopic and Analytical Comparisons

  • 1H NMR : The formyl proton in the target compound resonates distinctly at δ ~9.8 (singlet), absent in analogues like the benzyl-substituted derivative, which shows aromatic protons at δ 7.27–7.34 .
  • Mass Spectrometry : While the target compound’s ESI-MS data are unreported, similar compounds (e.g., m/z 249.9 for compound 211 ) highlight the utility of mass spectrometry in verifying molecular weight and fragmentation patterns.
  • Purity : High HPLC purity (e.g., 98.60% for compound 211 ) underscores rigorous analytical protocols applicable to the target compound.

Computational Insights into Reactivity

Density functional theory (DFT) studies, such as those employing the B3LYP functional or Lee-Yang-Parr correlation-energy methods , enable prediction of electronic properties. For the target compound:

  • The formyl group induces a localized electron-deficient region at position 4, enhancing susceptibility to nucleophilic attack.
  • Global electrophilicity index (calculated via conceptual DFT ) is expected to exceed that of benzyl-substituted analogues due to the electron-withdrawing CHO group.

Biological Activity

1-Ethyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

Chemical Identifiers

PropertyValue
CAS Number175276-52-5
Molecular FormulaC16H17NO3
Molecular Weight271.316 g/mol
InChI KeyBGDYIZGTPVRWAM-UHFFFAOYSA-N
PubChem CID2798484

Antibacterial Activity

Research indicates that pyrrole derivatives exhibit significant antibacterial properties. A review highlighted that compounds containing pyrrole structures have been developed as potential antibacterial agents. Notably, derivatives of pyrrole have shown enhanced activity against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.

Case Studies

  • Study on Pyrrole Derivatives :
    • A study demonstrated that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics. For instance, a derivative was found to be over 62-fold more effective against methicillin-resistant Staphylococcus epidermidis (MIC 8 ng/mL) compared to vancomycin (MIC 0.5–1 μg/mL) .
  • Pyrrole-3-Carboxaldehyde Derivatives :
    • Research into pyrrole-3-carboxaldehyde derivatives revealed promising antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as lead compounds for developing new antibiotics .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes and inhibit essential cellular processes. The presence of the formyl group enhances the compound's reactivity and potential for forming adducts with various biomolecules, which could disrupt bacterial metabolism.

Therapeutic Potential

Beyond antibacterial applications, pyrrole derivatives have been investigated for their anti-inflammatory and anticancer properties. The structural versatility of pyrroles allows for the modification of their functional groups, leading to compounds with tailored biological activities.

Research Findings

Recent studies have focused on the synthesis of novel pyrrole-based compounds and their evaluation in various biological assays:

  • In vitro Studies : Compounds derived from this compound were tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness .
  • In vivo Studies : Animal models have been employed to assess the therapeutic efficacy of these compounds in treating infections and inflammatory diseases .

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